Cyclo(aspartyl-phenylalanyl) Cyclo(aspartyl-phenylalanyl) (2S-cis)-(-)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid is a piperazine scaffold that can be used to construct biologically active compounds with therapeutic applications.
Degradation product from aspartame (E951)
A metabolite of Aspartame
Brand Name: Vulcanchem
CAS No.: 5262-10-2
VCID: VC21355304
InChI: InChI=1S/C13H14N2O4/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17)/t9-,10-/m0/s1
SMILES: C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol

Cyclo(aspartyl-phenylalanyl)

CAS No.: 5262-10-2

Cat. No.: VC21355304

Molecular Formula: C13H14N2O4

Molecular Weight: 262.26 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cyclo(aspartyl-phenylalanyl) - 5262-10-2

Specification

CAS No. 5262-10-2
Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
IUPAC Name 2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetic acid
Standard InChI InChI=1S/C13H14N2O4/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17)/t9-,10-/m0/s1
Standard InChI Key VNHJXYUDIBQDDX-UWVGGRQHSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC(=O)O
SMILES C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O
Canonical SMILES C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O
Appearance Solid powder

Introduction

Structure and Chemical Properties

Molecular Structure

Cyclo(aspartyl-phenylalanyl) consists of a diketopiperazine ring formed by the cyclization of aspartic acid and phenylalanine. This creates a six-membered heterocyclic structure with two nitrogen atoms at positions 1 and 4, and carbonyl groups at positions 3 and 6. The structural arrangement provides the molecule with its characteristic stability and reactivity profile.

Physical and Chemical Properties

The physical and chemical properties of Cyclo(aspartyl-phenylalanyl) significantly influence its behavior in biological systems and its potential applications in various fields. These properties include:

PropertyCharacteristicSignificance
Molecular FormulaC13H14N2O4Defines elemental composition
Molecular WeightApproximately 262 g/molInfluences absorption and distribution
Physical StateCrystalline solidAffects handling and formulation
SolubilityVariable in different solventsImpacts bioavailability and formulation
StabilityHigh thermal and enzymatic stabilityEnhances potential for therapeutic applications
Conformational PreferenceBoat conformationInfluences biological activity and binding

The compound's stability is particularly noteworthy, as it remains intact under conditions that would typically degrade linear peptides, making it valuable for applications requiring prolonged activity in biological environments.

Mechanism of Action

Target of Action

Cyclo(aspartyl-phenylalanyl) primarily interacts with proteins and enzymes involved in cellular signaling and metabolic regulation. These targets include various receptors and enzymes that play crucial roles in maintaining cellular homeostasis and regulating essential functions. The specificity of these interactions determines the compound's biological effects and potential therapeutic applications.

Mode of Interaction

The interaction between Cyclo(aspartyl-phenylalanyl) and its biological targets occurs primarily through:

  • Hydrogen bonding: The amide groups in the diketopiperazine ring form hydrogen bonds with complementary groups in target proteins.

  • Hydrophobic interactions: The phenylalanine residue engages in hydrophobic interactions with non-polar regions of target molecules.

These interactions can induce conformational changes in target proteins, potentially altering their activity and function. Such molecular mechanisms are fundamental to understanding the compound's biological effects and developing potential therapeutic applications.

Affected Biochemical Pathways

Research indicates that Cyclo(aspartyl-phenylalanyl) can influence several important biochemical pathways, particularly those related to signal transduction and metabolic regulation. Notable pathways potentially affected include:

  • MAPK/ERK pathway: Critical for cell growth and differentiation

  • PI3K/Akt pathway: Involved in cell survival and metabolism

The modulation of these pathways can lead to various cellular responses, including changes in proliferation, survival, and metabolic activity.

Biochemical Analysis

Interactions with Biomolecules

The biochemical profile of Cyclo(aspartyl-phenylalanyl) is characterized by its interactions with various cellular components. Its capacity for self-assembly represents a particularly significant property that influences its interactions with biomolecules. This self-assembly characteristic suggests potential effects on cellular processes through interactions with structural proteins, signaling molecules, and enzymatic systems.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Cyclo(aspartyl-phenylalanyl) can be achieved through several methods, with the cyclization of aspartame being a notable approach. Aspartame, a dipeptide composed of aspartic acid and phenylalanine methyl ester, can undergo cyclization to form the diketopiperazine ring structure characteristic of Cyclo(aspartyl-phenylalanyl).

Industrial Production Methods

In industrial settings, the production of Cyclo(aspartyl-phenylalanyl) may involve:

  • Polycondensation of aspartame-based diketopiperazine monomers

  • Utilization of various amino acids, dicarboxylic acids, and diamines to produce high molecular weight homo-polyamides

  • Controlled cyclization reactions under specific temperature and pressure conditions

These methods enable the large-scale production of Cyclo(aspartyl-phenylalanyl) for research and potential commercial applications.

Chemical Reactions

Types of Reactions

Cyclo(aspartyl-phenylalanyl) participates in various chemical reactions that contribute to its versatility in research and potential applications:

  • Oxidation reactions: The compound can be oxidized to form diketopiperazine derivatives, potentially altering its biological activity and physical properties.

  • Reduction reactions: Reduction can convert the diketopiperazine ring into more reduced forms, which may exhibit different biological activities.

  • Substitution reactions: Functional groups on the diketopiperazine ring can be replaced with other groups, enabling the creation of derivatives with modified properties.

Common Reagents and Conditions

The chemical transformations of Cyclo(aspartyl-phenylalanyl) typically employ specific reagents under controlled conditions:

Reaction TypeCommon ReagentsTypical Conditions
OxidationHydrogen peroxide, Potassium permanganateMild temperature, Controlled pH
ReductionSodium borohydride, Lithium aluminum hydrideLow temperature, Inert atmosphere
SubstitutionVarious nucleophiles and electrophilesAcidic or basic conditions

These reactions generate diverse diketopiperazine derivatives with potentially unique properties and applications in pharmaceutical research and materials science.

Applications in Scientific Research

Pharmaceutical Applications

Cyclo(aspartyl-phenylalanyl) has demonstrated potential in various pharmaceutical applications. Its stability and biological activity make it particularly valuable for:

  • Drug Delivery Systems: The cyclic structure enhances stability and bioavailability of therapeutic agents when incorporated into drug delivery systems, potentially improving the efficacy of various medications.

  • Antimicrobial Properties: Research indicates that cyclic dipeptides, including Cyclo(aspartyl-phenylalanyl), exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics or antimicrobial agents.

  • Analgesic and Anti-inflammatory Effects: Studies have explored the analgesic and anti-inflammatory properties of Cyclo(aspartyl-phenylalanyl), indicating potential as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Biochemical Research

In biochemical research, Cyclo(aspartyl-phenylalanyl) serves as a valuable model compound for studying various biological interactions:

  • Conformational Studies: X-ray crystallography and NMR studies have revealed that Cyclo(aspartyl-phenylalanyl) typically adopts a boat conformation in both solid and solution states. These conformational properties are essential for understanding the compound's mechanism of action in biological systems.

  • Metabolic Pathway Modulation: Cyclo(aspartyl-phenylalanyl) can influence metabolic pathways involving phenylalanine. Understanding these interactions is relevant to conditions like phenylketonuria (PKU), highlighting the compound's importance in metabolic research.

Materials Science

The unique properties of Cyclo(aspartyl-phenylalanyl) extend into materials science applications:

  • Self-Assembly Properties: The self-assembly characteristics of diketopiperazines, including Cyclo(aspartyl-phenylalanyl), have been studied for developing novel materials with specific functionalities. These properties can be harnessed in creating biomaterials or nanomaterials for various applications.

  • Biomaterial Development: The stability and biocompatibility of Cyclo(aspartyl-phenylalanyl) make it potentially valuable for developing biomaterials for tissue engineering and regenerative medicine applications.

Comparative Analysis with Other Cyclic Dipeptides

Structure-Activity Relationship

The structure-activity relationship of Cyclo(aspartyl-phenylalanyl) reveals how its molecular architecture influences its biological effects. The presence of both aspartic acid (with its carboxylic acid side chain) and phenylalanine (with its aromatic ring) contributes to the compound's capacity to interact with diverse biological targets through both ionic and hydrophobic interactions.

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